molecular formula C17H21NO5 B2734785 Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate CAS No. 1351660-90-6

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate

Cat. No.: B2734785
CAS No.: 1351660-90-6
M. Wt: 319.357
InChI Key: PECDXWZCTFOCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,5-dioxa-9-azaspiro[5One common synthetic route includes the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with methyl 4-bromobenzoate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the benzoate group.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoate compounds .

Scientific Research Applications

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential in drug delivery systems due to its unique structure.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in polymer synthesis and bioconjugation techniques.

Mechanism of Action

The mechanism of action of Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,5-dioxa-9-azaspiro[5.5]undecane: Shares the spirocyclic core but lacks the benzoate group.

    Spiro[5.5]undecane derivatives: Include various functional groups attached to the spirocyclic core, such as dioxane or dithiane rings.

Uniqueness

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate is unique due to the combination of its spirocyclic core and the benzoate group.

Properties

IUPAC Name

methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-21-16(20)14-5-3-13(4-6-14)15(19)18-9-7-17(8-10-18)22-11-2-12-23-17/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECDXWZCTFOCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.